2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
Overview
Description
2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C20H23NO5 and a molecular weight of 357.41 g/mol This compound is characterized by its complex structure, which includes a benzoate ester, an amide linkage, and a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate typically involves multiple steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 3,4-dimethylphenoxyacetyl chloride.
Amidation reaction: The phenoxyacetyl chloride is then reacted with 4-aminobenzoic acid to form 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: Produces 4-aminobenzoic acid, 3,4-dimethylphenol, and 2-methoxyethanol.
Oxidation: Forms oxidized derivatives of the phenoxy group.
Substitution: Yields substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
Chemistry: Used as a model compound for studying ester and amide bond formation and hydrolysis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
- 2-methoxyethyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
- Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
Uniqueness
2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-methoxyethyl 4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-14-4-9-18(12-15(14)2)26-13-19(22)21-17-7-5-16(6-8-17)20(23)25-11-10-24-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFITZNOTROHVPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCCOC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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